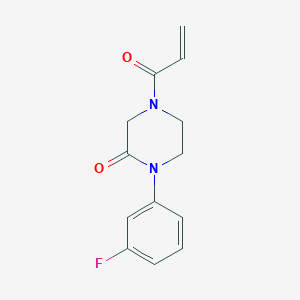

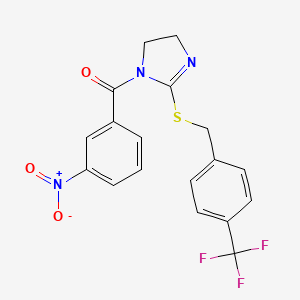

![molecular formula C25H28N6O5 B2531261 Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate CAS No. 500862-24-8](/img/structure/B2531261.png)

Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the interaction of ethyl benzoate derivatives with various reagents. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate was reacted with arylidinemalononitrile derivatives to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These reactions typically occur at room temperature and involve the use of ethanol (EtOH) and triethylamine (TEA) as solvents and catalysts, respectively. The synthesis process is crucial for the formation of the desired compounds and their potential biological activities.

Molecular Structure Analysis

The molecular structure and stability of related compounds have been analyzed using spectroscopic methods such as FT-IR and FT-Raman, as well as theoretical calculations like density functional theory (DFT) . These analyses reveal the presence of hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecules. The molecular electrostatic potential maps indicate possible sites for nucleophilic attack, which is essential for understanding the reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various transformations, such as the synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from amino-imino derivatives . These reactions expand the chemical diversity of the ethyl benzoate derivatives and provide a pathway for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their nonlinear optical properties, have been predicted to be much greater than that of urea . This suggests that these compounds could have applications in materials science. Additionally, the molecular docking studies indicate that these compounds might exhibit inhibitory activity against specific biological targets, which is significant for their potential use as pharmaceutical agents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has focused on the synthesis of novel triazole derivatives, including compounds with morpholine groups, which have been evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents by exploring the structure-activity relationship of these compounds (Bektaş et al., 2007). Additionally, the preparation and antimicrobial evaluation of new 1,2,4-triazol-3-one derivatives have been explored, demonstrating the potential for these compounds to serve as templates for further antimicrobial agent development (Fandaklı et al., 2012).

Novel Derivatives for Potential Therapeutic Use

Studies have synthesized derivatives based on the ethyl benzoate core structure, exploring their potential as thrombin-receptor antagonists and evaluating their differentiation and proliferation effects on various cancer cell lines. These investigations provide insights into the development of new lead compounds for therapeutic research (郭瓊文, 2006).

Antibacterial Evaluation

The synthesis and reactions of novel benzoxazinone derivatives bearing chalcone moieties have been evaluated for their antibacterial properties, contributing to the search for new antibacterial compounds with improved efficacy and specificity (Soliman et al., 2023).

Synthesis of Biodegradable Compounds

Research into the synthesis of biodegradable polyesteramides with pendant functional groups, including those with morpholine derivatives, highlights the potential for creating environmentally friendly materials with specific chemical functionalities (Veld et al., 1992).

Vasodilation Properties

The synthesis and evaluation of pyridinecarboxylates for their potential vasodilation properties have been explored, demonstrating the versatility of ethyl benzoate derivatives in developing compounds with specific pharmacological activities (Girgis et al., 2008).

Mechanism of Action

Target of Action

The primary target of Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate is the sodium ion (Na+) channel on the nerve membrane . This compound binds to specific parts of the sodium ion channel and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel .

Mode of Action

This compound acts on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It can reduce the excitability of the membrane and has no effect on the resting potential .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to nerve impulse conduction. By blocking the sodium ion channels, this compound prevents the propagation of nerve impulses, leading to a loss of sensation in the local area .

Result of Action

The result of the action of this compound is a local anesthetic effect . It temporarily relieves pain, making it useful for local surgery and treatment . The compound has been found to have a good local anesthetic effect and low toxicity .

properties

IUPAC Name |

ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O5/c1-3-35-21(32)17-5-9-19(10-6-17)26-23-28-24(30-25(29-23)31-13-15-34-16-14-31)27-20-11-7-18(8-12-20)22(33)36-4-2/h5-12H,3-4,13-16H2,1-2H3,(H2,26,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYQHENPOQHMFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

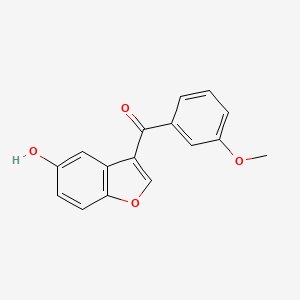

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)

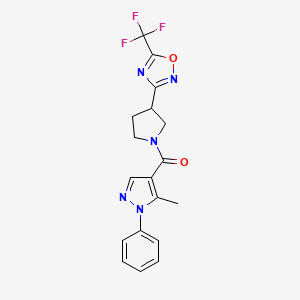

![Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B2531184.png)

![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)

![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)